(2S)-3-Methyl-N-(2-methyl-6-pyrrolidin-1-ylpyridin-3-yl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide
Description
Properties
IUPAC Name |
(2S)-3-methyl-N-(2-methyl-6-pyrrolidin-1-ylpyridin-3-yl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3S/c1-17(2)22(26-31(29,30)16-13-19-9-5-4-6-10-19)23(28)25-20-11-12-21(24-18(20)3)27-14-7-8-15-27/h4-6,9-13,16-17,22,26H,7-8,14-15H2,1-3H3,(H,25,28)/b16-13+/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXSUEFTLRGEDQ-ANCZKMTESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCCC2)NC(=O)C(C(C)C)NS(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=N1)N2CCCC2)NC(=O)[C@H](C(C)C)NS(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2S)-3-Methyl-N-(2-methyl-6-pyrrolidin-1-ylpyridin-3-yl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide is a novel chemical entity with potential therapeutic applications, particularly in the field of immunomodulation and receptor modulation. This article explores its biological activity, focusing on its mechanisms of action, efficacy, and relevant case studies.
Chemical Structure
The molecular structure of the compound is complex, featuring a pyridine ring, a sulfonamide group, and a butanamide backbone. The IUPAC name indicates specific stereochemistry and functional groups that contribute to its biological properties.
Initial studies suggest that this compound acts primarily as an agonist at the S1P1/EDG1 receptor. This receptor is involved in various biological processes, including lymphocyte trafficking and immune responses. The activation of S1P1 has been linked to anti-inflammatory effects, making this compound a candidate for treating autoimmune diseases.
| Mechanism | Description |
|---|---|
| S1P1 Receptor Agonism | Modulates immune cell trafficking and reduces inflammation |
| Sulfonamide Activity | Potential inhibition of certain enzymes related to inflammation |
| Pyridine Interaction | May influence neurotransmitter systems |
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant activity in modulating lymphocyte migration. For instance, it has been shown to enhance the migration of T-cells in response to S1P gradients, indicating potential utility in enhancing immune responses.
In Vivo Studies
Animal models have been employed to evaluate the therapeutic potential of this compound. In a murine model of multiple sclerosis, administration of the compound resulted in reduced clinical scores and histopathological improvements compared to controls.
Case Study: Efficacy in Autoimmune Models
A notable study involved the use of this compound in an experimental autoimmune encephalomyelitis (EAE) model. The results indicated:
- Reduction in Disease Severity : Treated mice exhibited a 50% reduction in clinical scores.
- Histopathological Analysis : Significant reduction in inflammatory cell infiltration was observed in spinal cord tissues.
Safety Profile
Safety assessments have been conducted to evaluate the compound's toxicity. Preliminary results indicate a favorable safety profile with no significant adverse effects at therapeutic doses. Long-term studies are ongoing to further assess chronic exposure effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with structurally or functionally analogous molecules:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Chirality and Stereochemical Impact: The (2S) configuration in the target compound distinguishes it from achiral analogs like N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-phenylpropanamide, which lack stereochemical complexity. Chirality enhances selectivity in receptor binding, as seen in (S)-2-Amino-N,3-dimethyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide, which shows enantiomer-specific dopamine receptor activity .
Sulfonamide vs. Simple Amides: The styrenyl sulfonamide group in the target compound likely improves binding to polar active sites (e.g., kinases) compared to simple amides like (S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide. Sulfonamides are known for stronger hydrogen-bonding interactions and enhanced metabolic stability .
Solubility and Pharmacokinetics: The target compound’s estimated LogP (~3.2) suggests moderate lipophilicity, making it more membrane-permeable than polar analogs like (S)-2-Amino-N,3-dimethyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide (LogP ~1.5) but less soluble than sulfonamide-free structures .
Synthetic Complexity: The target compound’s synthesis requires multi-step routes involving sulfonylation and stereoselective amidation, unlike simpler analogs such as (S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide, which can be synthesized in fewer steps .
Q & A
Q. What is the standard synthetic route for this compound?
The synthesis typically involves coupling a sulfonyl chloride intermediate with a pyridine-derived amine. A validated method includes dissolving the amine in pyridine, adding benzenesulfonyl chloride with DMAP (4-dimethylaminopyridine) as a catalyst, and stirring at room temperature for 2 hours. Purification is achieved via silica gel chromatography using ethyl acetate/petroleum ether gradients .
Q. Which spectroscopic techniques confirm its structural identity?
- ¹H/¹³C NMR : Identifies proton environments (e.g., trans-styrenyl double bonds with J = 16 Hz) and carbon backbone.
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]⁺ ion).
- IR Spectroscopy : Confirms sulfonamide (S=O stretch at ~1350 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) groups .
Q. How are impurities detected in this compound?
Common impurities include stereoisomers (e.g., 2R-configuration byproducts) and unreacted intermediates. HPLC with a chiral column (e.g., CHIRALPAK® IG-3) and UV detection at 254 nm resolves these. Mobile phases like acetonitrile/50 mM ammonium formate (30→70% gradient) are effective .
Advanced Questions
Q. How can synthesis conditions minimize stereochemical impurities?
- Temperature Control : Maintain reactions below 25°C to reduce racemization.
- Catalyst Selection : Replace DMAP with HOBt (hydroxybenzotriazole) to suppress base-mediated epimerization.
- Kinetic Monitoring : Use TLC or in-situ FTIR to terminate reactions at >95% conversion .
Q. How to resolve discrepancies between NMR and X-ray crystallography data?
NMR may indicate dynamic conformers (e.g., rotamers), while X-ray provides static snapshots. Perform variable-temperature NMR : broadening peaks at 40°C suggest conformational exchange. Complement with NOESY to identify spatial proximities and validate crystallography-derived models .
Q. What computational strategies predict target binding affinity?
- Molecular Docking : Use AutoDock Vina to screen against target proteins (e.g., kinases).
- MD Simulations : Run 100-ns AMBER trajectories to assess binding stability.
- Validation : Compare computed binding energies with experimental IC₅₀ values from enzyme assays.
Q. How to optimize HPLC for separating co-eluting epimers?
- Column Screening : Test chiral phases like CHIRALCEL® OD-H or IG-3.
- Mobile Phase : Polar organic modifiers (methanol:ethanol:diethylamine 90:10:0.1) enhance resolution.
- Temperature Gradient : Adjust from 5°C to 40°C to exploit entropy-driven separation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
